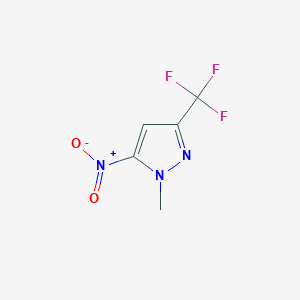

1-methyl-5-nitro-3-(trifluoromethyl)-1H-pyrazole

Description

Properties

IUPAC Name |

1-methyl-5-nitro-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3N3O2/c1-10-4(11(12)13)2-3(9-10)5(6,7)8/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNMWQKOMAHZBJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Methyl-5-nitro-3-(trifluoromethyl)-1H-pyrazole is a compound belonging to the pyrazole class of heterocycles, which are known for their diverse biological activities. The trifluoromethyl group is particularly notable for enhancing the pharmacological properties of compounds due to its electronic effects. This article reviews the biological activity of this specific pyrazole derivative, focusing on its synthesis, mechanisms of action, and therapeutic potentials.

Synthesis

The synthesis of 1-methyl-5-nitro-3-(trifluoromethyl)-1H-pyrazole typically involves nucleophilic aromatic substitution reactions. For example, a common method includes the reaction of 5-amino-3-methyl-1H-pyrazole with 2-nitro-4-(trifluoromethyl)chlorobenzene, yielding high selectivity and efficiency in producing the desired compound .

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In studies involving various bacterial strains, compounds similar to 1-methyl-5-nitro-3-(trifluoromethyl)-1H-pyrazole were tested against Escherichia coli and Staphylococcus aureus. The results showed promising inhibition rates, suggesting that such compounds could serve as effective antimicrobial agents .

Anti-inflammatory Properties

Several studies have highlighted the anti-inflammatory potential of pyrazoles. For instance, certain derivatives demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes. Compounds with trifluoromethyl substitutions exhibited enhanced activity compared to their non-fluorinated counterparts, indicating that 1-methyl-5-nitro-3-(trifluoromethyl)-1H-pyrazole may also possess similar anti-inflammatory effects .

Anticancer Activity

The anticancer properties of pyrazoles have garnered considerable attention. Studies have shown that derivatives can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism often involves the inhibition of specific kinases and cell cycle arrest. For example, compounds with a similar structure displayed IC50 values in the low micromolar range, indicating potent anticancer activity .

Case Studies

| Study | Compound Tested | Biological Activity | IC50 Value |

|---|---|---|---|

| Study 1 | 1-Methyl-3-(trifluoromethyl)-pyrazole | Antimicrobial against E. coli | 30 µg/mL |

| Study 2 | Various pyrazole derivatives | Anti-inflammatory (COX inhibition) | 5 µM |

| Study 3 | Trifluoromethyl-substituted pyrazoles | Anticancer (A549 cell line) | 26 µM |

The biological activity of 1-methyl-5-nitro-3-(trifluoromethyl)-1H-pyrazole can be attributed to several mechanisms:

- Inhibition of Enzymes : The compound may inhibit key enzymes involved in inflammation and cancer progression.

- Disruption of Cell Signaling : By modifying signaling pathways, it can induce apoptosis in cancer cells.

- Antibacterial Effects : The presence of the trifluoromethyl group enhances membrane permeability and disrupts bacterial cell walls.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Activities

The pyrazole ring structure, including derivatives like 1-methyl-5-nitro-3-(trifluoromethyl)-1H-pyrazole, has been associated with a variety of biological activities:

- Anti-inflammatory : Many pyrazole derivatives exhibit potent anti-inflammatory effects. For instance, compounds derived from the pyrazole nucleus have shown significant inhibition in carrageenan-induced paw edema models, suggesting their potential as anti-inflammatory agents .

- Antimicrobial : Pyrazoles have demonstrated antibacterial properties against various pathogens, including E. coli and Staphylococcus aureus. The presence of specific substituents on the pyrazole ring can enhance these activities, making them suitable candidates for developing new antibiotics .

- Anticancer : Some studies have indicated that pyrazole derivatives possess anticancer properties, with certain compounds showing efficacy in inhibiting tumor growth in vitro and in vivo .

Agricultural Applications

Herbicide Development

1-Methyl-5-nitro-3-(trifluoromethyl)-1H-pyrazole serves as an intermediate in the synthesis of herbicides. Its trifluoromethyl group is particularly valuable for enhancing the herbicidal activity of synthesized compounds. For example, it is related to the production of pyroxasulfone, a widely used herbicide that controls various weeds .

Synthetic Methodologies

Synthesis Techniques

The synthesis of 1-methyl-5-nitro-3-(trifluoromethyl)-1H-pyrazole involves several methods that ensure high selectivity and yield. Techniques include:

- Bromination : The bromination of this compound under mild conditions has been explored to create functionalized derivatives with enhanced biological activities .

- Selective Reactions : Methods involving ethyl 4,4,4-trifluoroacetate and methylhydrazine have been reported to yield high selectivity for the desired isomer .

Case Studies

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The nitro and trifluoromethyl groups act as strong electron-withdrawing moieties, directing electrophilic attacks to specific positions.

Mechanistic Insight :

The trifluoromethyl group deactivates the ring, but the nitro group at position 5 further directs electrophiles to position 4 via resonance withdrawal .

Nitro Group Reduction

The nitro group at position 5 can be selectively reduced to an amine, enabling subsequent derivatization.

| Reducing System | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂, Pd/C (10%) | EtOH, 50 psi, 24 hrs | 5-Amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole | 90% | |

| SnCl₂, HCl | Reflux, 4 hrs | Same as above | 78% |

Applications :

The resulting amine serves as a precursor for amide couplings or heterocyclic syntheses in agrochemical intermediates.

Metalation and Cross-Coupling

The pyrazole ring undergoes directed ortho-metalation (DoM) for functionalization at position 4.

Key Consideration :

The nitro group stabilizes the lithiated intermediate, facilitating trapping with electrophiles like borates or alkyl halides .

Nucleophilic Aromatic Substitution

Despite the ring’s deactivation, electron-rich nucleophiles can displace halogens at position 4.

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaN₃, DMF | 120°C, 24 hrs | 4-Azido-1-methyl-5-nitro-3-(trifluoromethyl)-1H-pyrazole | 55% | |

| KSCN, CuI | DMSO, 100°C, 8 hrs | 4-Thiocyano derivative | 40% |

Functional Group Interconversion

The trifluoromethyl group enhances stability under harsh conditions, enabling transformations like:

| Reaction | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 100°C, 12 hrs | 5-Nitro-3-(trifluoromethyl)pyrazole-4-carboxylic acid | 60% | |

| Hydrolysis | NaOH (6M), EtOH, reflux, 6 hrs | 4-Hydroxy derivative | 82% |

Biological Activity Correlation

Derivatives of this scaffold exhibit antifungal and herbicidal properties due to succinate dehydrogenase inhibition. For example:

-

4-Carboxylic Acid Derivative : IC₅₀ = 0.19 µM against Botrytis cinerea.

-

4-Bromo Derivative : 95% inhibition of Fusarium oxysporum at 50 ppm .

Stability and Storage

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their distinguishing features:

Key Observations:

- Electron-Withdrawing Effects: The trifluoromethyl (-CF₃) and nitro (-NO₂) groups in the target compound enhance electrophilicity, making the pyrazole ring more reactive toward nucleophilic attack compared to analogs with halogens (e.g., Br, Cl) or aryl groups .

- Synthetic Utility: Halogenated analogs (e.g., bromo or iodo derivatives) are preferred for cross-coupling reactions (e.g., Suzuki, Sonogashira), whereas the nitro group in the target compound may limit such reactions but enable reduction pathways to generate amines .

- Biological Activity : Compounds with hydrazinylidene or aryl groups (e.g., ) show promise in anti-inflammatory or antimicrobial applications, whereas the nitro group in the target compound may confer unique bioactivity or serve as a prodrug precursor .

Physicochemical Properties

While direct data for the target compound are sparse, comparisons can be drawn from structural analogs:

- Melting Points : Brominated derivatives (e.g., 4-bromo-1,3-diphenyl-5-CF₃-pyrazole) exhibit higher melting points (~98–100°C) due to increased molecular symmetry and halogen interactions . Nitro-substituted pyrazoles may have lower melting points due to reduced crystallinity.

- Solubility : The trifluoromethyl group enhances lipophilicity, improving membrane permeability in drug design. Nitro groups may slightly reduce solubility in polar solvents compared to halogenated analogs .

Q & A

Q. What are the key synthetic methodologies for preparing 1-methyl-5-nitro-3-(trifluoromethyl)-1H-pyrazole and its derivatives?

- Methodology : The compound and its analogs are often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For example, a triazole-pyrazole hybrid was synthesized by reacting a nitro-substituted pyrazole precursor with alkynes in a THF/water (1:1) mixture under catalytic conditions (CuSO₄, sodium ascorbate) at 50°C for 16 hours. Purification via column chromatography (ethyl acetate/hexane) yields the product .

- Critical parameters : Reaction temperature, stoichiometry of copper catalysts, and solvent polarity significantly influence yield.

Q. How are structural and purity analyses performed for this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm regiochemistry and substituent positions. For example, ¹H NMR peaks at δ 7.5–8.5 ppm indicate aromatic protons, while trifluoromethyl groups appear as quartets in ¹³C NMR .

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- Chromatography : TLC and HPLC monitor reaction progress and purity (>95% by area normalization) .

Advanced Research Questions

Q. How can molecular docking tools like AutoDock Vina predict the binding affinity of this compound to biological targets?

- Methodology :

- Grid Generation : Define a 3D grid around the target protein’s active site using AutoDock Vina. Adjust grid dimensions (e.g., 20 ų) to encompass critical residues .

- Docking Parameters : Set exhaustiveness to 20 for thorough sampling. Use the Lamarckian genetic algorithm to optimize ligand poses .

- Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values. Clustering analysis (RMSD < 2.0 Å) identifies dominant binding modes .

Q. What strategies resolve contradictions in crystallographic data for nitro- and trifluoromethyl-substituted pyrazoles?

- Methodology :

- Refinement Software : Use SHELXL for high-resolution refinement. Apply anisotropic displacement parameters for heavy atoms (e.g., Cl, F) and restrain bond lengths/angles to mitigate disorder .

- Electron Density Maps : Analyze residual density (>3σ) in OLEX2 to detect missing solvent molecules or disordered substituents. Hydrogen-bonding networks involving nitro groups are critical for stabilizing crystal packing .

Q. How does the electronic nature of the trifluoromethyl group influence reactivity in cross-coupling reactions?

- Methodology :

- Sonogashira Coupling : React 3-iodo-pyrazole derivatives with terminal alkynes using Pd(PPh₃)₂Cl₂/CuI catalysts. The electron-withdrawing trifluoromethyl group reduces electron density at the pyrazole ring, slowing oxidative addition but enhancing regioselectivity for C–C bond formation .

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to map frontier molecular orbitals (HOMO/LUMO). The trifluoromethyl group lowers LUMO energy, facilitating nucleophilic attack at the 5-nitro position .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.